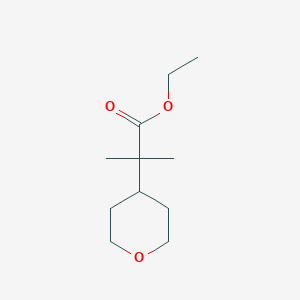

Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate

Katalognummer B8776889

Molekulargewicht: 200.27 g/mol

InChI-Schlüssel: ZZQWSSNYWVSMAB-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07868036B2

Procedure details

A solution of 0.795 g of 2-methyl-2-(tetrahydro-pyran-4-yl)-propionic acid ethyl ester in 3 ml of ethanol is admixed with 3 ml of a 40% aqueous potassium hydroxide solution and then heated to reflux. After 4 hours, the reaction mixture is cooled to room temperature and the ethanol removed in vacuo. The remaining aqueous solution is acidified (pH 2-3) with 4M HCl and then extracted with tert-butyl methyl ether (2×). The combined organic layers are washed with water and brine, dried over sodium sulphate and concentrated by evaporation to provide the crude title compound as a yellow solid. Rf=0.10 (1:3 EtOAc-heptane).

Quantity

0.795 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C([O:3][C:4](=[O:14])[C:5]([CH3:13])([CH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)[CH3:6])C.[OH-].[K+]>C(O)C>[CH3:13][C:5]([CH:7]1[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1)([CH3:6])[C:4]([OH:14])=[O:3] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.795 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(C)(C1CCOCC1)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ethanol removed in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with tert-butyl methyl ether (2×)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers are washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by evaporation

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |